1-(4-fluorophenyl)-7-(3,4,5-trimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-7-(3,4,5-trimethoxyphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorophenyl and trimethoxyphenyl groups attached to an imidazo[4,5-b]pyridin-5-one core, which contributes to its distinctive chemical behavior and potential biological activities.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-7-(3,4,5-trimethoxyphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with the imidazo[4,5-b]pyridine intermediate.
Attachment of the trimethoxyphenyl group: This can be accomplished through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a boronic acid derivative of the trimethoxyphenyl group and a halogenated imidazo[4,5-b]pyridine intermediate.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-7-(3,4,5-trimethoxyphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the position and nature of the substituents on the compound.
Scientific Research Applications
1-(4-Fluorophenyl)-7-(3,4,5-trimethoxyphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one has been explored for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials, and its unique structure makes it a valuable target for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, are of interest for drug discovery and development.
Medicine: Research into the compound’s pharmacological effects and potential therapeutic applications is ongoing, with studies focusing on its interactions with biological targets and its efficacy in disease models.
Industry: The compound’s chemical properties make it useful for the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-7-(3,4,5-trimethoxyphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-7-(3,4,5-trimethoxyphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-4-(3-(2,3,4-trimethoxyphenyl)acryloyl)piperazine: This compound shares the fluorophenyl and trimethoxyphenyl groups but has a different core structure, leading to distinct chemical and biological properties.
5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin: This compound features the trimethoxyphenyl group but has a porphyrin core, resulting in different applications and reactivity.
The uniqueness of 1-(4-fluorophenyl)-7-(3,4,5-trimethoxyphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one lies in its specific combination of functional groups and core structure, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C21H20FN3O4 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C21H20FN3O4/c1-27-16-8-12(9-17(28-2)20(16)29-3)15-10-18(26)24-21-19(15)25(11-23-21)14-6-4-13(22)5-7-14/h4-9,11,15H,10H2,1-3H3,(H,24,26) |
InChI Key |
AHEUNHUGGBVVDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2N(C=N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.